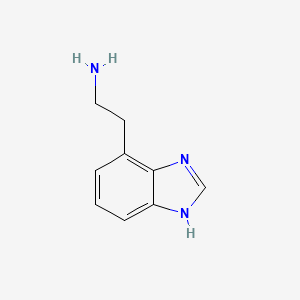
1h-Benzimidazole-7-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-7-ethanamine is a heterocyclic aromatic organic compound that features a benzimidazole core structure. This compound is of significant interest due to its diverse range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-7-ethanamine can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization to form the benzimidazole ring. The reaction typically requires an acidic catalyst and elevated temperatures . Another method involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization, which can offer higher yields and selectivity .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-7-ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, often under reflux conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Benzimidazole-7-ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-7-ethanamine involves its interaction with various molecular targets. It can bind to DNA, proteins, and enzymes, altering their function and leading to therapeutic effects. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, disrupting the replication process . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
1H-Benzimidazole-7-ethanamine is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Etomethazene: A benzimidazole derivative with opioid effects.
Other Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole, which have different substituents on the benzimidazole core and exhibit various biological activities.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
933697-35-9 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(1H-benzimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3,6H,4-5,10H2,(H,11,12) |
InChI Key |
PEDJZXHXBFJWRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B12817303.png)


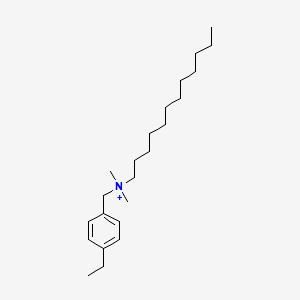
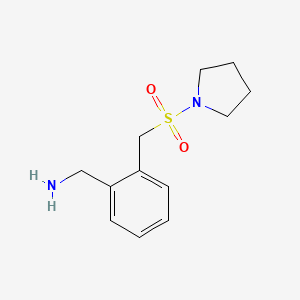



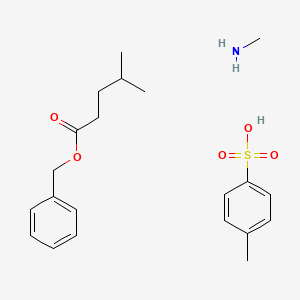
![2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12817391.png)
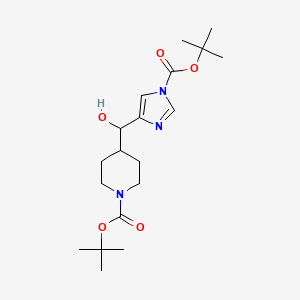
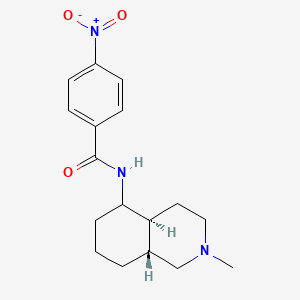

![4-[4-[[(2R)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide](/img/structure/B12817409.png)
